

An In-depth Technical Guide to the Physicochemical Properties of Spirotryprostatin A

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Compound of Interest

Compound Name: *spirotryprostatin A*

Cat. No.: B8257919

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a mycotoxin belonging to the spirooxindole alkaloid family of natural products.^[1] First isolated from the fungus *Aspergillus fumigatus*, it has attracted considerable scientific interest due to its potent antimitotic properties.^{[1][2]} The compound is characterized by a unique and complex spiro-fused oxindole-pyrrolidine core structure.^[3] Its biological activity, primarily the inhibition of cell cycle progression at the G2/M phase, establishes it as a promising candidate for the development of novel anticancer therapeutics.^[3] This technical guide provides a comprehensive overview of the physicochemical properties of **spirotryprostatin A**, detailed experimental protocols for its isolation and characterization, and an exploration of its primary mechanism of action.

Physicochemical Properties

Spirotryprostatin A is a moderately sized organic molecule with the molecular formula $C_{22}H_{25}N_3O_4$.^[4] Its complex pentacyclic structure contributes to its specific physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of **spirotryprostatin A** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₄	[4][5]
Molecular Weight	395.46 g/mol	[5]
Monoisotopic Mass	395.18450629 Da	[4]
Appearance	Colorless prisms	[5]
Melting Point	234-236 °C	[5]
Optical Rotation	[\alpha]D ²⁵ -89.0° (c 0.5, CHCl ₃)	[5]
CAS Number	182234-25-9	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[4]

Spectroscopic Data

The structural elucidation of **spirotryprostatin A** has been accomplished through various spectroscopic techniques. The following table summarizes the available ¹H NMR spectral data. A complete ¹³C NMR dataset is not readily available in the reviewed literature.

¹H NMR Spectral Data (500 MHz, CDCl₃)[5]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
7.23	d	8.5
6.80	dd	8.5, 2.4
6.69	d	2.4
5.23	d	9.8
4.53	d	11.0
4.13	m	
3.80	s	
3.73	m	
3.59	m	
3.42	m	
2.97	m	
2.80	m	
2.30	m	
2.05	m	
1.95	m	
1.85	s	
1.75	s	

Biological Activity

Spirotryprostatin A exhibits a range of biological activities, with its antimitotic effects being the most extensively studied.

Cytotoxicity

Spirotryprostatin A has demonstrated cytotoxic effects against various cancer cell lines.^[6] The half-maximal inhibitory concentration (IC_{50}) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Compound	Cell Line	Cell Type	IC ₅₀ (μM)	Reference(s)
Spirotryprostatin A	tsFT210	Murine Fibroblast	197.5	[6]
Spirotryprostatin B	tsFT210	Murine Fibroblast	14.0	[6]

Further studies have indicated that **spirotryprostatin A** also shows inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC₅₀ values were not provided in the reviewed literature.[6][7]

Antifungal and Antibacterial Activity

While **spirotryprostatin A** itself has been noted for some antibacterial activity, extensive research has been conducted on its analogs, which have shown promising antifungal properties against a range of plant pathogenic fungi.[7][8] The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Antifungal Activity of **Spirotryprostatin A** Analogs (Representative Data)[7][8]

Fungal Strain	MIC Range (µg/mL)
Helminthosporium maydis	8 - 32
Trichothecium roseum	8 - 32
Botrytis cinerea	8 - 64
Colletotrichum gloeosporioides	8 - 32
Fusarium graminearum	8 - 64
Alternaria brassicaceae	8 - 64
Alternaria alternata	8 - 64
Fusarium solani	8 - 32
Fusarium oxysporum f. sp. niveum	8 - 32
Mycosphaerella melonis	8 - 32

Experimental Protocols

Isolation of Spirotryprostatin A from Aspergillus fumigatus

The following protocol is a detailed methodology for the isolation and purification of **spirotryprostatin A** from fungal cultures.[\[3\]](#)[\[6\]](#)

1. Fungal Cultivation:

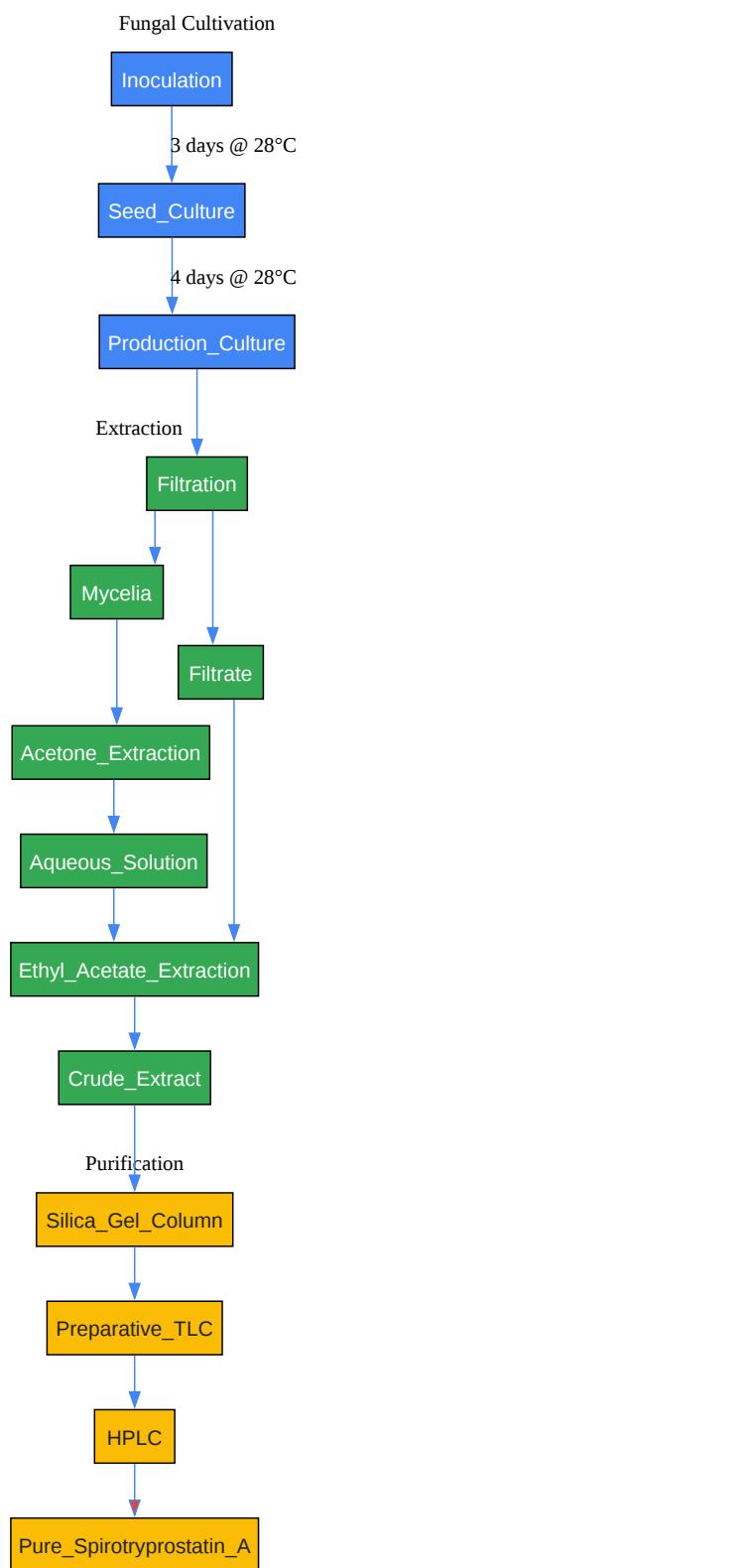
- Strain: *Aspergillus fumigatus* (e.g., BM939).[\[6\]](#)
- Seed Culture: Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a fermentation medium consisting of 2.0% maltose, 0.5% polypeptone, and 0.1% yeast extract in deionized water. Incubate on a rotary shaker at 28°C for 3 days.[\[6\]](#)
- Production Culture: Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the same medium. Incubate on a rotary shaker at 28°C for 4 days.[\[6\]](#)

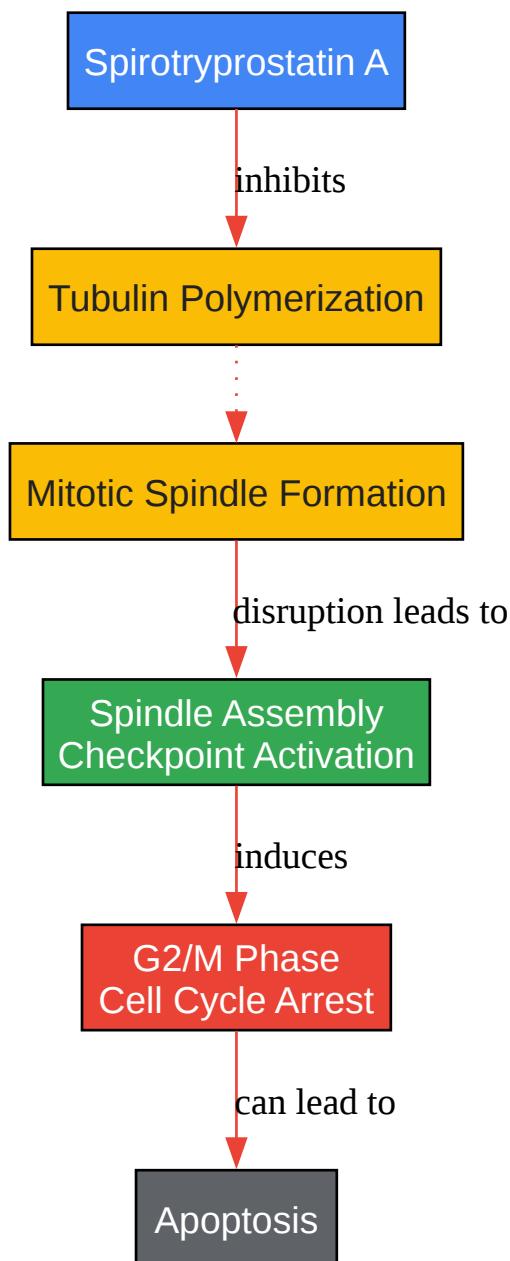
2. Extraction:

- Harvesting: Separate the mycelia and filtrate from the culture broth (e.g., 20 liters) by filtration.[6]
- Mycelial Extraction: Extract the mycelia with acetone. Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[6]
- Combined Extraction: Combine the aqueous solution from the mycelial extract with the culture filtrate. Perform a solvent-solvent extraction three times with an equal volume of ethyl acetate.[6]
- Crude Extract: Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude extract.[6]

3. Purification:

- Silica Gel Column Chromatography: Apply the crude extract to a silica gel column (e.g., Wako gel C-200). Elute the column with a stepwise gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).[6]
- Preparative TLC: Further purify the fractions containing **spirotryprostatin A** by preparative TLC on silica gel 60 F₂₅₄ plates using a developing solvent of chloroform and acetone (9:1, v/v).[6]
- High-Performance Liquid Chromatography (HPLC): Achieve final purification by preparative HPLC on a reverse-phase column (e.g., ODS).[6] Monitor the elution at approximately 254 nm and collect the peak corresponding to **spirotryprostatin A**.[3]



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